(R)-Fadrozole, also known as FAD286, is a selective inhibitor of aromatase and aldosterone synthase, enzymes that play critical roles in the biosynthesis of estrogens and aldosterone, respectively. This compound has garnered attention for its potential therapeutic applications in conditions related to hormonal imbalances, such as breast cancer and primary aldosteronism. The selectivity of (R)-Fadrozole for different cytochrome P450 enzymes distinguishes it from other inhibitors, making it a subject of interest in pharmacological research.
(R)-Fadrozole is classified as a synthetic organic compound within the category of non-steroidal aromatase inhibitors. It is derived from the structural modifications of imidazole derivatives and belongs to a family of compounds that target cytochrome P450 enzymes involved in steroidogenesis. Its specific action on aromatase (CYP19A1) and aldosterone synthase (CYP11B2) positions it uniquely among therapeutic agents aimed at managing estrogen-related disorders and hypertension associated with aldosterone overproduction.
The synthesis of (R)-Fadrozole typically involves several key steps that utilize established organic chemistry techniques. The main methods include:
The synthetic route is optimized to ensure high yield and purity of (R)-Fadrozole. Analytical techniques like high-performance liquid chromatography are employed to monitor the progress of reactions and confirm the identity of synthesized compounds.
The molecular structure of (R)-Fadrozole can be represented as follows:
The structure features a benzonitrile moiety linked to an imidazole ring, which is pivotal for its biological activity.
Crystallographic studies have provided insights into its three-dimensional conformation, revealing how (R)-Fadrozole interacts with its target enzymes at the molecular level. The compound exhibits significant steric interactions that contribute to its selectivity for CYP11B2 over CYP11B1.
(R)-Fadrozole undergoes various chemical reactions relevant to its mechanism of action:
Kinetic studies have shown that (R)-Fadrozole displays competitive inhibition against aromatase and aldosterone synthase, with varying affinities depending on the enzyme.
(R)-Fadrozole exerts its pharmacological effects by selectively inhibiting aromatase and aldosterone synthase.
Relevant data from studies indicate that (R)-Fadrozole maintains its efficacy over a range of physiological pH levels typically found in human tissues.
(R)-Fadrozole has several scientific uses:
(R)-Fadrozole (Dexfadrostat; (R)-5-(4-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine) is the dextrorotatory enantiomer of the nonsteroidal aromatase inhibitor fadrozole hydrochloride. The compound features a single chiral center at the C5 position of the tetrahydroimidazopyridine ring system, leading to distinct biological activities between enantiomers. Enantiomeric resolution is typically achieved via chiral chromatography or selective crystallization of diastereomeric salts, yielding the pharmacologically active (R)-enantiomer with ≥97% enantiomeric excess (ee) [6] [9]. Key stereochemical distinctions include:
Table 1: Enantioselective Activities of Fadrozole
Enantiomer | CYP19A1 (Aromatase) IC₅₀ | CYP11B2 (Aldosterone Synthase) IC₅₀ | CYP11B1 (11β-Hydroxylase) IC₅₀ |
---|---|---|---|
(R)-Fadrozole | >100 nM | 1.6 nM | 9.9 nM |
(S)-Fadrozole | 4.5 nM | >100 nM | 6.3 nM |
The (R)-enantiomer exhibits >60-fold selectivity for CYP11B2 inhibition over aromatase, while the (S)-enantiomer preferentially inhibits aromatase [7] [9]. This stereodivergence underpins the therapeutic distinction: (S)-fadrozole targets estrogen-dependent conditions, whereas (R)-fadrozole (dexafadrostat) selectively modulates aldosterone biosynthesis [6].
(R)-Fadrozole’s synthesis centers on constructing its benzyl-substituted tetrahydroimidazopyridine core. Two primary strategies are employed:
Imidazole Core Formation: The Marckwald reaction enables a one-pot multicomponent synthesis. Dihydroxyacetone dimer reacts with potassium thiocyanate and substituted benzylamine hydrochlorides (e.g., 2,4-dichlorobenzylic amine) to form 5-substituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-2-thiol intermediates (e.g., X1, X5). Subsequent desulfurization (via oxidative cleavage or Raney nickel) yields the imidazole core. The critical 4-cyanophenyl moiety is introduced using 4-aminobenzonitrile derivatives [5].
Chiral Resolution: Racemic fadrozole is resolved using chiral acids (e.g., di-p-toluoyl-D-tartaric acid) to form diastereomeric salts. Differential crystallization isolates the (R)-enantiomer. Asymmetric synthesis routes remain limited due to the efficiency of resolution [7].
Table 2: Key Synthetic Modifications for Benzylimidazole Analogues
Position | Common Modifications | Impact on Activity |
---|---|---|
Benzyl Ring | Halogenation (F, Cl), nitrile (-CN) | Enhanced CYP affinity and selectivity |
Imidazole C2 | Thiol (-SH), thioethers, alkyl chains | Modulates steric bulk and binding |
Imidazole C5 | Alcohols, aldehydes, esters | Influences solubility and H-bonding |
Late-stage modifications include Corey–Gilman–Ganem oxidations to generate aldehydes/esters or nucleophilic substitutions to introduce heterocycles (e.g., thiophene, benzodioxolane) [5].
The absolute stereochemistry of (R)-fadrozole was unambiguously established using single-crystal X-ray diffraction (XRD) with resonant scattering (Bijvoet method). Crystals suitable for XRD were grown by slow evaporation of a racemic fadrozole solution in the presence of a resolving agent. The (R)-enantiomer forms orthorhombic crystals (space group P2₁2₁2₁), with XRD analysis confirming the R configuration at C5 based on the Flack parameter (x ≈ 0.01, indicating high reliability) [2] [7].
Key structural features resolved include:
Complementary techniques validated the configuration:
Molecular modeling studies reveal how (R)-fadrozole mimics steroidal inhibitors despite its nonsteroidal scaffold. Key insights derive from docking and Comparative Molecular Field Analysis (CoMFA):
Active Site Binding: The imidazole nitrogen coordinates the heme iron of CYP enzymes (CYP19A1/CYP11B2), displacing the water ligand. The cyanophenyl group occupies a hydrophobic cleft analogous to the steroid A-ring binding region. This mimics steroidal inhibitors like (19R)-10-thiiranylestr-4-ene-3,17-dione, where the A-ring carbonyl binds similarly [3] [7] [10].
CoMFA Models: A robust 3D-QSAR model (q² > 0.8, r² > 0.9) based on fadrozole analogues identifies critical steric and electrostatic constraints:
Electropositive regions near the imidazole C2 and C5 align with enzyme hydrogen-bond acceptors [10].
CYP Isoform Selectivity: Docking into CYP11B2 vs. CYP11B1 shows:
These models rationalize (R)-fadrozole’s dual inhibition of aromatase and aldosterone synthase and its enantioselectivity, guiding the design of isoform-specific inhibitors [5] [10].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6